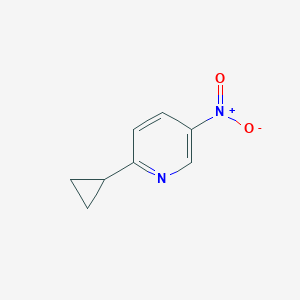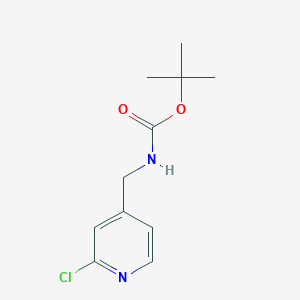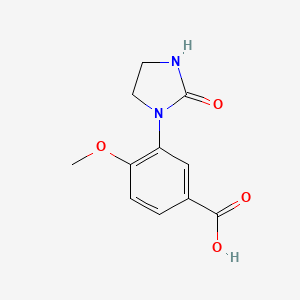
4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid
Descripción general
Descripción
“4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid” is a chemical compound with diverse applications in scientific research. It has a molecular weight of 236.23 .
Molecular Structure Analysis
The InChI code for “4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid” is1S/C11H12N2O4/c1-17-9-3-2-7 (10 (14)15)6-8 (9)13-5-4-12-11 (13)16/h2-3,6H,4-5H2,1H3, (H,12,16) (H,14,15) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid” is a powder at room temperature . It has a molecular weight of 236.23 .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Benzoimidazole moiety, a compound structurally related to 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid, has been noted for its vital role in various biological fields, including serving as an antioxidant, antidepressant, anticonvulsant, antimicrobial, and anticancer agent. Research indicates the effectiveness of benzoic acid derivatives against a range of microorganisms, including gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), gram-negative bacteria (Escherichia coli, Pseudomonas aeuroginosa), and fungi (Candida albicans, Aspergillus niger) (El-Meguid, 2014).
Antibacterial Activity of Derivatives
Vanillic acid, a dihydroxybenzoic acid derivative used as a flavoring agent, has been utilized in synthesizing various active pharmaceutical ingredients. Novel ester/hybrid derivatives of vanillic acid were synthesized and exhibited potential antibacterial activity, suggesting that the combinatorial synthesis of these derivatives could serve as a valuable approach in developing potent chemotherapeutic agents (Satpute, Gangan, & Shastri, 2019).
Conductivity Enhancement in Polyaniline
Benzoic acid and its substituted forms, including 2-methoxybenzoic acid, have been identified as a new class of dopants for polyaniline, a conducting polymer. The doping process involves mixing benzoic acid or its substituted form with polyaniline, significantly enhancing the conductivity of the polyaniline-benzoic acid salt (Amarnath & Palaniappan, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
4-methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-17-9-3-2-7(10(14)15)6-8(9)13-5-4-12-11(13)16/h2-3,6H,4-5H2,1H3,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPDGLVHPHKJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



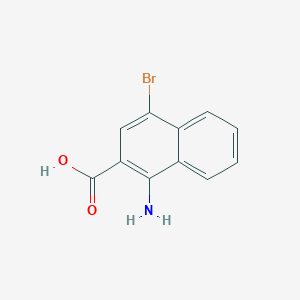
![1-(Tert-butoxycarbonyl)-2,3-dihydro-1H-imidazo[1,2-B]pyrazole-6-carboxylic acid](/img/structure/B1526040.png)
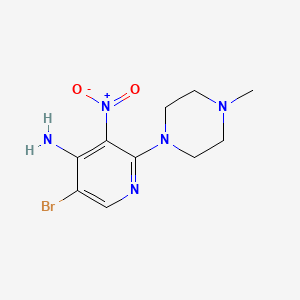

![1-Benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine](/img/structure/B1526046.png)
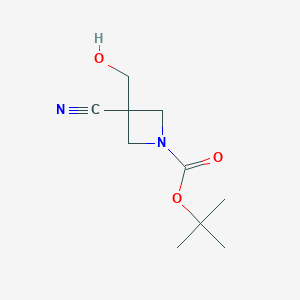

![3-Bromoimidazo[1,5-a]pyridine](/img/structure/B1526049.png)
![[2,4'-Bipyridin]-5-ylmethanamine](/img/structure/B1526050.png)

